
HS-1793
Übersicht
Beschreibung
HS-1793 ist ein synthetisches Analogon von Resveratrol, einer natürlich vorkommenden polyphenolischen Verbindung, die in verschiedenen Pflanzen wie Trauben, Beeren und Erdnüssen vorkommt. Resveratrol hat aufgrund seiner potenziellen Antikrebsaktivität große Aufmerksamkeit erregt, aber seine Verwendbarkeit wird durch Lichtempfindlichkeit und metabolische Instabilität eingeschränkt. This compound wurde entwickelt, um diese Einschränkungen zu überwinden, und hat in verschiedenen biologischen Aktivitäten stärkere Wirkungen gezeigt .
Vorbereitungsmethoden
Die Synthese von HS-1793 beinhaltet den Austausch der in Resveratrol vorhandenen Stilben-Doppelbindung durch einen Naphthalinring. Diese Modifikation erhöht die Stabilität und Wirksamkeit der Verbindung. Die Syntheseroute umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Resveratrol.
Reaktionsbedingungen: Die Stilben-Doppelbindung wird unter bestimmten Reaktionsbedingungen durch einen Naphthalinring ersetzt, was die Verwendung von Katalysatoren und Lösungsmitteln beinhalten kann.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Oxidation Reactions
HS-1793 participates in oxidation processes that alter mitochondrial function and reactive oxygen species (ROS) dynamics. Key findings include:
-
Mitochondrial membrane potential disruption : this compound treatment significantly reduces mitochondrial membrane potential (ΔΨm) and cellular oxygen consumption rates, indicating oxidative stress .
-
ROS modulation : While resveratrol increases ROS levels, this compound exhibits a paradoxical effect by decreasing ROS in certain contexts, potentially stabilizing cellular redox balance .
-
Apoptosis induction : Oxidative stress from this compound triggers mitochondrial depolarization and release of apoptotic factors (e.g., AIF, Endo G), leading to caspase-independent cell death in FM3A breast cancer cells .
Reaction Type | Key Findings | Source |
---|---|---|
Mitochondrial oxidation | ↓ΔΨm, ↓ATP, ↓O₂ consumption | |
ROS modulation | ↓ ROS levels |
Reduction Reactions
This compound’s antioxidant properties are evident in its interaction with cellular redox-sensitive pathways:
-
Akt pathway inhibition : this compound suppresses phosphorylated Akt (p-Akt), a key regulator of cell survival and proliferation. This effect is more potent than resveratrol in colon cancer cells (HCT116) .
-
Bcl-2/Bax ratio alteration : The compound upregulates pro-apoptotic Bax and reduces the Bcl-2/Bax ratio, promoting mitochondrial-mediated apoptosis .
Reaction Type | Key Findings | Source |
---|---|---|
Akt pathway suppression | ↓ p-Akt, ↑ apoptosis | |
Bcl-2/Bax ratio shift | ↑ Bax, ↓ Bcl-2/Bax |
Substitution and Biochemical Interactions
This compound’s structural modifications (naphthalene substitution) enable unique biochemical interactions:
-
Hypoxia signaling inhibition : Under hypoxic conditions, this compound dose-dependently reduces hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) in FM3A cells, disrupting tumor angiogenesis .
-
Cell cycle arrest : Induces G2/M phase arrest in breast (MCF-7, MDA-MB-231) and colon (HCT116) cancer cells by downregulating cyclins and CDKs .
Reaction Type | Key Findings | Source |
---|---|---|
Hypoxia pathway inhibition | ↓ HIF-1α, ↓ VEGF | |
G2/M cell cycle arrest | ↓ cyclins/CDKs |
Mitochondrial Biogenesis Modulation
This compound disrupts mitochondrial biogenesis by targeting key regulatory proteins:
-
Downregulation of TFAM/TUFM : Inhibits mitochondrial transcription factor A (TFAM) and mitochondrial translation elongation factor (TUFM), leading to impaired mitochondrial function and ATP depletion .
-
Chemosensitization : This mitochondrial dysfunction sensitizes cancer cells to apoptosis, enhancing the efficacy of this compound as a chemotherapeutic agent .
Reaction Type | Key Findings | Source |
---|---|---|
TFAM/TUFM inhibition | ↓ mitochondrial biogenesis | |
ATP depletion | ↓ cellular ATP |
Comparison with Resveratrol
This compound demonstrates superior reactivity and efficacy compared to resveratrol:
-
Potency : Exhibits 2–3× greater anticancer activity in breast and colon cancer cells .
-
Stability : Overcomes resveratrol’s photosensitivity and metabolic instability .
-
Mechanistic diversity : Induces apoptosis via both p53-dependent (MCF-7) and p53-independent (MDA-MB-231) pathways, unlike resveratrol .
Parameter | This compound | Resveratrol | Source |
---|---|---|---|
IC₅₀ in FM3A | 5 μM | Higher | |
G2/M arrest | Yes | No | |
Hypoxia inhibition | Yes | Limited |
This compound’s chemical reactivity, particularly its mitochondrial and redox-modulating effects, underscores its potential as a targeted anticancer agent. Future studies should explore its synthesis scalability and in vivo pharmacokinetics to advance its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
HS-1793 has demonstrated significant anticancer effects across multiple cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : this compound effectively induces apoptotic cell death in breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that at concentrations as low as 12.5 μM, this compound causes chromosomal condensation and the formation of apoptotic bodies, indicating its potency compared to resveratrol .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins associated with cell proliferation, such as cyclin B1 and Cdc2 . This effect is particularly pronounced in hormone-dependent and triple-negative breast cancer cells.
- Inhibition of Hypoxia-Induced Factors : this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression, which are critical for tumor growth and angiogenesis . This inhibition was shown to be more effective than that of resveratrol.
Immunomodulatory Effects
This compound enhances antitumor immunity by modulating immune cell populations:
- Reduction of Regulatory T Cells (Tregs) : this compound significantly decreases the number of Tregs in tumor-bearing mice, which is associated with improved effector T cell responses . This modulation leads to increased lymphocyte proliferation and enhanced production of interferon-gamma (IFN-γ), a cytokine crucial for antitumor immunity.
- Tumor Microenvironment Alteration : The compound also reduces the infiltration of tumor-associated macrophages (TAMs) with an M2 phenotype, further contributing to a more favorable immune response against tumors .
Radioprotective Activity
This compound exhibits protective effects against radiation-induced damage:
- DNA Damage Protection : In vitro studies on Chinese hamster ovary (CHO-K1) cells revealed that this compound significantly reduces reactive oxygen species (ROS) and cellular DNA damage following exposure to radiation . This indicates its potential use as a radioprotector during cancer therapies that involve radiation.
- Enhancement of Antioxidant Activity : The compound boosts glutathione levels and superoxide dismutase activity in irradiated cells, contributing to cellular survival during oxidative stress induced by radiation .
Comparative Efficacy
A comparative analysis of this compound and resveratrol reveals that this compound exhibits superior efficacy:
Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | IC50 (MCF-10A) |
---|---|---|---|
Resveratrol | 88.2 μM | 90.6 μM | >100 μM |
This compound | 26.3 μM | 48.2 μM | >100 μM |
This table illustrates that this compound is approximately 3.3 times more effective against MCF-7 cells and 1.9 times more effective against MDA-MB-231 cells compared to resveratrol, while showing no significant toxicity towards non-malignant cells .
Case Studies
Several studies underscore the therapeutic potential of this compound:
- Breast Cancer Models : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor suppression without apparent toxicity when treated with this compound .
- Radiation Therapy Enhancement : In murine models, this compound improved the outcomes of radiation therapy by enhancing antitumor immunity and reducing tumor growth rates compared to controls receiving radiation alone .
Wirkmechanismus
HS-1793 exerts its effects through several mechanisms:
Mitochondrial Function: This compound improves mitochondrial function by increasing cellular and mitochondrial ATP synthesis, stabilizing mitochondrial membrane potential, and decreasing ROS levels.
Apoptosis Induction: The compound induces apoptotic cell death by altering the Bax/Bcl-2 expression ratio, activating caspases, and causing cleavage of poly (ADP-ribose) polymerase.
Cell Cycle Arrest: This compound induces G2/M arrest in the cell cycle progression, which contributes to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
HS-1793 wird mit anderen Resveratrol-Analoga und ähnlichen Verbindungen verglichen:
Resveratrol: This compound ist stärker und stabiler als Resveratrol, mit verbesserter Lichtempfindlichkeit und metabolischer Stabilität.
This compound zeichnet sich durch seine erhöhte Stabilität, Wirksamkeit und breite Palette biologischer Aktivitäten aus, was es zu einer einzigartigen und wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
HS-1793 is a novel analogue of resveratrol, a compound known for its potential health benefits, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and its potential as a therapeutic agent.
This compound exhibits several mechanisms that contribute to its biological activity:
- Cell Cycle Arrest : this compound induces cell cycle arrest primarily in the G2/M phase. In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment led to significant inhibition of cell growth through G2/M phase arrest, contrasting with resveratrol, which caused G1 phase arrest .
- Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways. In FM3A murine breast cancer cells, this compound significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 5 μM after 48 hours of treatment. The apoptosis mechanism involves mitochondrial depolarization and the release of apoptotic factors such as AIF and Endo G from mitochondria into the cytosol, leading to caspase-independent cell death .
- Inhibition of Mitochondrial Biogenesis : this compound down-regulates key proteins involved in mitochondrial biogenesis, including TFAM and TUFM. This down-regulation results in decreased mitochondrial membrane potential and cellular ATP levels, sensitizing cancer cells to apoptosis .
Efficacy in Cancer Cell Lines
This compound has been tested across various cancer cell lines with promising results:
Cell Line | IC50 (μM) | Effect |
---|---|---|
FM3A (murine breast) | 5 | Significant growth inhibition via apoptosis |
MCF-7 (human breast) | Not specified | Induces G2/M phase arrest |
MDA-MB-231 | Not specified | Induces G2/M phase arrest |
In FM3A cells, this compound showed a significant reduction in cell viability at concentrations as low as 5 μM over 48 hours, indicating its potent anti-cancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound induces apoptosis through both caspase-dependent and independent pathways in FM3A cells. The compound led to significant changes in mitochondrial function, including a marked decrease in mitochondrial membrane potential .
- Antitumor Immunity Enhancement : Another study investigated the effects of this compound on tumor-bearing mice. It was found that this compound enhances antitumor immunity by reducing regulatory T cells (Tregs) and M2 macrophages (TAMs), which are known to suppress immune responses against tumors. This enhancement was associated with decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β .
Eigenschaften
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJBSHLEZAMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927885-00-5 | |
Record name | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.